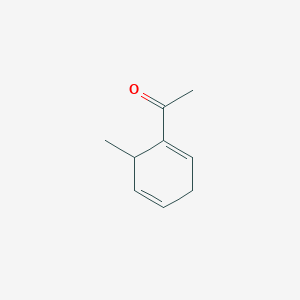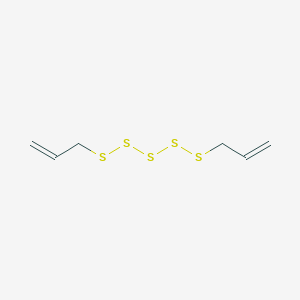
Allyl pentasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl pentasulfide is a sulfur-containing organic compound that is found in garlic. It has been the subject of numerous scientific studies due to its potential health benefits. In
Applications De Recherche Scientifique
1. Chemopreventive Effects
Allyl pentasulfide, an organosulfur compound found in garlic and onions, has demonstrated potential in cancer chemoprevention. Sparnins, Bárány, and Wattenberg (1988) investigated the inhibitory effects of allyl pentasulfide derivatives on benzo[a]pyrene-induced neoplasia in mice. Their findings suggest that allyl pentasulfide and its derivatives could act as protective agents against certain types of cancer, emphasizing the significance of diet in cancer prevention (Sparnins, Bárány, & Wattenberg, 1988).
2. Pharmaceutical and Chemical Synthesis
Tsukada et al. (2003) explored the use of allyl compounds, including allyl pentasulfide, in palladium-catalyzed benzannulation, producing polysubstituted benzenes. This application is significant for pharmaceutical and chemical synthesis, demonstrating the versatility of allyl pentasulfide in creating complex chemical structures (Tsukada et al., 2003).
3. Organosulfur Compound Synthesis
Sidel'kovskaya et al. (1965) developed a method for synthesizing N-allyl thio lactams, using reactions involving allyl pentasulfide. This research underlines the role of allyl pentasulfide in the synthesis of specialized organic compounds, which could have applications in various chemical industries (Sidel'kovskaya, Avetisyan, & Shostakovskii, 1965).
4. Catalysis in Organic Chemistry
In organic chemistry, allyl pentasulfide is utilized as a catalyst. Fu, Du, and Xia (2004) demonstrated the application of allyl pentasulfide in the synthesis of chiral bis(thiazoline) ligands, highlighting its role in catalytic processes crucial for asymmetric synthesis (Fu, Du, & Xia, 2004).
Propriétés
Numéro CAS |
118686-45-6 |
|---|---|
Nom du produit |
Allyl pentasulfide |
Formule moléculaire |
C6H10S5 |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
3-(prop-2-enylpentasulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S5/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-6H2 |
Clé InChI |
CPDTWYIIHJBBCB-UHFFFAOYSA-N |
SMILES |
C=CCSSSSSCC=C |
SMILES canonique |
C=CCSSSSSCC=C |
Autres numéros CAS |
118686-45-6 |
Synonymes |
Pentasulfide, di-2-propenyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



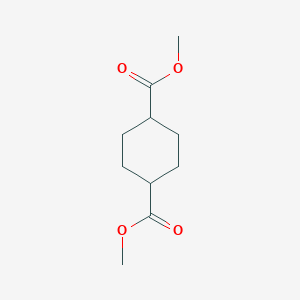
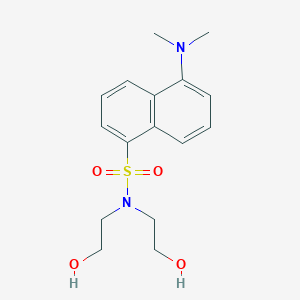
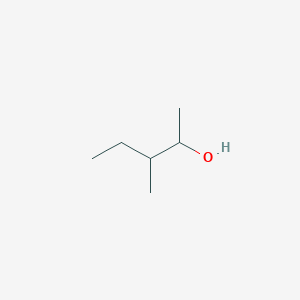
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
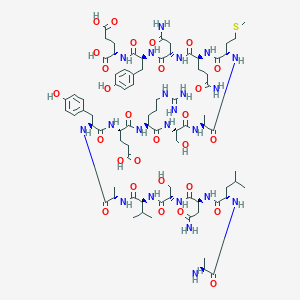
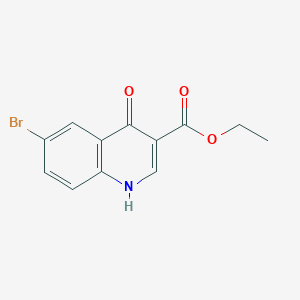
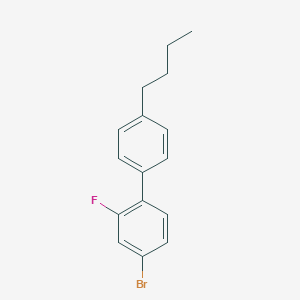
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
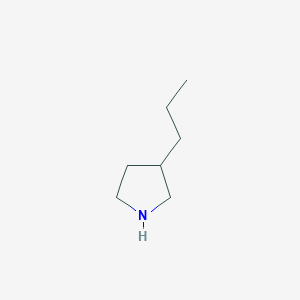
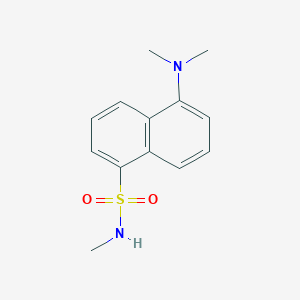
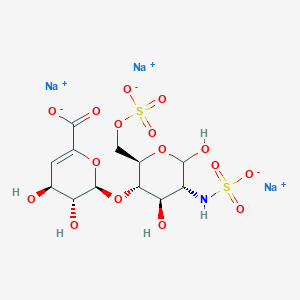
![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)
